Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-

Overview

Description

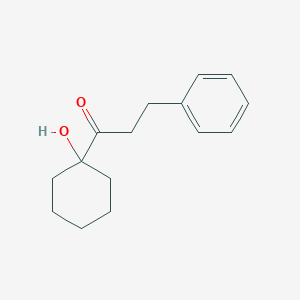

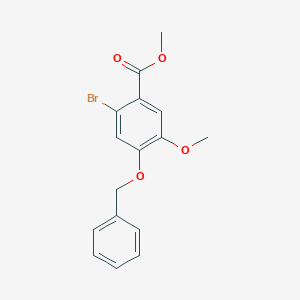

“Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-” is a chemical compound with the linear formula C12H8Cl2FNO2S . It has a molecular weight of 320.171 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

While specific synthesis methods for “Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-” were not found, a related compound, 4-Chloro-3-nitrobenzenesulfonamide, has been synthesized by slowly adding Chlorosulphonic acid to 2-chloronitrobenzene . The reaction mass was heated to 100°C and maintained at that temperature for 6 hours before cooling to ambient temperature and stirring for an additional 12 hours .Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-” can be represented as a 2D Mol file or a computed 3D SD file . These structures can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound “Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)-” is part of a study that described the synthesis of new aryl thiazolone–benzenesulfonamides . These compounds were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have synthesized novel derivatives of this compound and evaluated their effects on cancer cell lines. Notably, molecular hybrids containing both benzenesulfonamide and imidazole moieties (compounds 11–13) demonstrated high cytotoxicity against HeLa cancer cells (IC50: 6–7 μM). Importantly, these compounds exhibited significantly lower cytotoxicity toward non-tumor cells (HaCaT cells) (IC50: 18–20 μM). The mechanism of action involves apoptosis induction through caspase activation .

Metabolic Stability Assessment

In vitro metabolic stability experiments revealed that compounds 11–13 are susceptible to first-phase oxidation reactions in human liver microsomes. The calculated half-life (t1/2) values ranged from 9.1 to 20.3 minutes. Hypothetically, these compounds may undergo oxidation to sulfenic and subsequently sulfinic acids as metabolites .

Thiazol-4-one Scaffold Design

Researchers have explored the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold. One such derivative, 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide, was prepared via intramolecular cyclization rearrangement. This work highlights the compound’s potential in drug design and development .

Photoluminescence Studies

Single crystals of novel organic 4-chloro-3-nitrobenzophenone (a related compound) were grown using different techniques. Photoluminescence studies provided insights into the relaxation behavior of the sample, which could have implications for optoelectronic applications .

Anti-Yeast Evaluation

Derivatives of 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide were synthesized and evaluated for anti-yeast activity. These compounds may have potential applications in combating fungal infections .

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S/c13-8-1-4-10(5-2-8)19(17,18)15-9-3-6-12(16)11(14)7-9/h1-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTDZZXNQIDWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359499 | |

| Record name | Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |

CAS RN |

141481-31-4 | |

| Record name | Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (5-((2-(trifluoromethyl)phenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3047450.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)